N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (hereafter referred to as the target compound) is a thiazole-based benzamide derivative with a dimethylsulfamoyl substituent at the para position of the benzamide ring. It is structurally characterized by:
- A 1,3-thiazole core substituted at position 4 with a 2,4-dimethylphenyl group.
- A benzamide moiety linked to the thiazole’s nitrogen via a carbonyl group.
- A dimethylsulfamoyl (-SO₂N(CH₃)₂) group at the 4-position of the benzamide.
The compound has been investigated for its role in targeting the Hec1/Nek2 mitotic pathway, showing inhibitory activity against tumor cell proliferation in both in vitro and in vivo models . Key physicochemical properties include a molecular weight of 399.5 g/mol, LogP of 5.24 (indicating high lipophilicity), and solubility in polar aprotic solvents like DMSO .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-10-17(14(2)11-13)18-12-27-20(21-18)22-19(24)15-6-8-16(9-7-15)28(25,26)23(3)4/h5-12H,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQVICSVUVWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of 2,4-dimethylphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole core.
Next, the thiazole derivative is coupled with 4-(dimethylsulfamoyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Bromine in acetic acid for bromination at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with nucleophilic sites on proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Key Trends :
- The dimethylsulfamoyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, critical for cellular uptake and target engagement.
- Bulkier sulfamoyl groups (e.g., bis(2-methoxyethyl)) reduce LogP but may sterically hinder target binding .
- Electron-withdrawing substituents (e.g., nitro) improve antibacterial activity but reduce specificity for cancer targets .
Analogs with Varied Thiazole Substituents
Key Trends :
Key Trends :
- The target compound’s specificity for the Hec1/Nek2 pathway contrasts with the broader antiviral or anti-inflammatory activities of analogs.
- Hydrazine-linked derivatives (e.g., EMAC2061) show higher potency but lack selectivity, limiting therapeutic utility .
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in various fields, including cancer research and drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H21N3O3S2
- Molecular Weight : 368.45 g/mol
- CAS Number : 1126369-54-7
The compound features a thiazole ring fused with a benzamide structure, which is critical for its biological activity. The thiazole moiety is known for its role in various bioactive compounds.
Target Pathways
The primary target of this compound is the Hec1/Nek2 pathway , which plays a crucial role in the regulation of the spindle assembly checkpoint during cell division. This pathway's disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Mode of Action
The compound acts by inhibiting the interaction between Hec1 and Nek2 proteins. This inhibition results in a reduction of Nek2 protein levels within cells, thereby affecting mitotic progression and potentially leading to cancer cell death.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity.
Other Biological Activities
In addition to its anticancer properties, compounds similar to this compound have been reported to possess:
- Antimicrobial Activity : Effective against several bacterial strains.
- Antifungal Properties : Inhibitory effects on fungal pathogens.
These activities suggest a broad spectrum of biological efficacy that warrants further investigation.
Pharmacokinetics
The compound is characterized as being cell-permeable, which is advantageous for its potential therapeutic applications. It is essential to understand its pharmacokinetic profile to optimize dosing regimens and enhance bioavailability.
| Parameter | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable at 2-8°C |
| Half-Life | TBD |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations into its mechanism of action at the molecular level will provide insights into its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
